3,8-Bis((ethoxycarbonyl)amino)-5-ethyl-6-phenylphenanthridinium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,8-Bis((ethoxycarbonyl)amino)-5-ethyl-6-phenylphenanthridinium is a complex organic compound with a unique structure that includes ethoxycarbonyl groups, an ethyl group, and a phenyl group attached to a phenanthridinium core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,8-Bis((ethoxycarbonyl)amino)-5-ethyl-6-phenylphenanthridinium typically involves multi-step organic reactions. . The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or toluene.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity of the compound .
Analyse Chemischer Reaktionen
Types of Reactions
3,8-Bis((ethoxycarbonyl)amino)-5-ethyl-6-phenylphenanthridinium undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur, especially at the ethoxycarbonyl groups, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
3,8-Bis((ethoxycarbonyl)amino)-5-ethyl-6-phenylphenanthridinium has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial activities.
Wirkmechanismus
The mechanism of action of 3,8-Bis((ethoxycarbonyl)amino)-5-ethyl-6-phenylphenanthridinium involves its interaction with specific molecular targets. In biological systems, it may bind to DNA or proteins, affecting their function and leading to therapeutic effects. The pathways involved can include inhibition of enzyme activity or disruption of cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3,8-Bis((ethoxycarbonyl)amino)-5-ethylphenanthridinium
- 3,8-Bis((ethoxycarbonyl)amino)-6-phenylphenanthridinium
Uniqueness
3,8-Bis((ethoxycarbonyl)amino)-5-ethyl-6-phenylphenanthridinium is unique due to the presence of both ethyl and phenyl groups, which confer distinct chemical and physical properties.
Eigenschaften
CAS-Nummer |
74515-31-4 |
---|---|
Molekularformel |
C27H28N3O4+ |
Molekulargewicht |
458.5 g/mol |
IUPAC-Name |
ethyl N-[3-(ethoxycarbonylamino)-5-ethyl-6-phenylphenanthridin-5-ium-8-yl]carbamate |
InChI |
InChI=1S/C27H27N3O4/c1-4-30-24-17-20(29-27(32)34-6-3)13-15-22(24)21-14-12-19(28-26(31)33-5-2)16-23(21)25(30)18-10-8-7-9-11-18/h7-17H,4-6H2,1-3H3,(H,28,31)/p+1 |
InChI-Schlüssel |
VUYUXGPMBQPUMU-UHFFFAOYSA-O |
Kanonische SMILES |
CC[N+]1=C2C=C(C=CC2=C3C=CC(=CC3=C1C4=CC=CC=C4)NC(=O)OCC)NC(=O)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.